molecular formula C18H20N4OS2 B2522981 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-70-8

2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No.: B2522981
CAS No.: 672950-70-8
M. Wt: 372.51
InChI Key: PQVCZMSHYHXLJU-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C18H20N4OS2 and its molecular weight is 372.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation as PI3 Kinase Inhibitors

Compounds in the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine class have been explored for their potential as PI3 kinase inhibitors. For instance, a derivative within this class was identified as a novel p110alpha inhibitor with significant anti-proliferative activity against various cancer cell lines and was effective against HeLa human cervical tumor xenografts in nude mice (Hayakawa et al., 2007).

Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

Another study focused on the design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives, showing promising anticancer activities against several cancer cell lines. These activities were attributed to their ability to inhibit PI3Kα, with certain derivatives exhibiting potent antitumor activities and favorable structure-activity relationships (Liu et al., 2014).

Neurotropic Activities of Thieno[3,2-d]pyrimidine Derivatives

Research into the neurotropic properties of thieno[3,2-d]pyrimidine derivatives has revealed compounds with anticonvulsant activity and sedative properties, suggesting potential applications in neurological disorders. These compounds have been compared to diazepam for their effects (Paronikyan et al., 2010).

Anticonvulsive Activity

The anticonvulsant activity of pyrrolidin-1-ylpyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives was investigated, developing a method for preparing amino, alkoxy, and alkylsulfanyl derivatives of this class, showing potential therapeutic uses in treating convulsions (Dashyan et al., 2016).

Properties

IUPAC Name

4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVCZMSHYHXLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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